
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride” is a chemical compound with the molecular formula C20H21ClN2 . Its average mass is 324.847 Da and its monoisotopic mass is 324.139313 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecule contains a total of 42 atoms. There are 20 Hydrogen atoms, 20 Carbon atoms, and 2 Nitrogen atoms . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 3 freely rotating bonds . The compound’s ACD/LogP is 3.36 . Its polar surface area is 36 Å2 and its molar refractivity is 89.7±0.3 cm3 . Its polarizability is 35.6±0.5 10-24 cm3 and its surface tension is 56.9±3.0 dyne/cm . The molar volume is 242.9±3.0 cm3 .科学的研究の応用
Synthesis and Chemical Properties Research has demonstrated innovative methods for constructing indole-containing compounds, which are valuable in pharmaceutical and material sciences. For instance, a study by Tao Chen et al. (2011) introduces a convergent construction method for the 1,4-dihydropyridine scaffold containing the indole fragment, highlighting an efficient synthetic strategy towards diverse unaromatized and aromatized products with simple work-up procedures (Chen et al., 2011). Similarly, Geetha et al. (2019) focus on the synthesis, elucidation, and DFT calculations of a 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, further exploring its structural characterization and potential biological interactions (Geetha et al., 2019).
Pharmacological Potential Several studies explore the pharmacological implications of indole derivatives. For example, Nguyen et al. (1990) synthesized and tested a new class of antineoplastic agents, indicating the potential for developing novel cancer treatments (Nguyen et al., 1990). Another study by Zarrinmayeh et al. (1998) evaluates novel benzimidazoles derived from indole as selective neuropeptide Y Y1 receptor antagonists, aiming at antiobesity drug development (Zarrinmayeh et al., 1998).
Catalytic Applications and Material Science Research also delves into the catalytic applications and material science uses of indole derivatives. Singh et al. (2017) discuss the design and applications of palladacycles with indole cores as efficient catalysts for various chemical reactions, indicating the versatility of these compounds in synthetic chemistry (Singh et al., 2017). In material science, Zotti et al. (1989) explore the electrochemical polymerization of dihydrobenzodipyrroles, which includes indole isomers, highlighting their potential in developing conductive polymeric films (Zotti et al., 1989).
特性
IUPAC Name |
1-benzyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2.ClH/c1-2-6-16(7-3-1)14-22-15-19(17-10-12-21-13-11-17)18-8-4-5-9-20(18)22;/h1-10,15,21H,11-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFNMHIGVKZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)
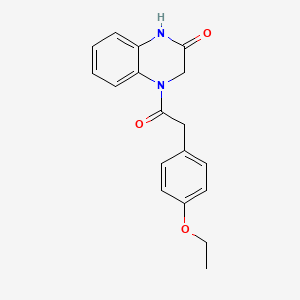
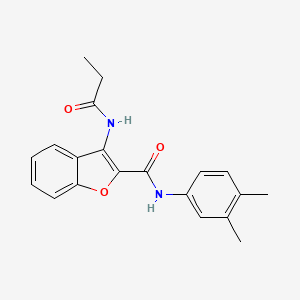
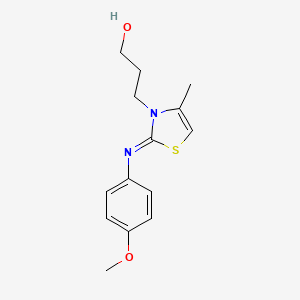
![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2766165.png)
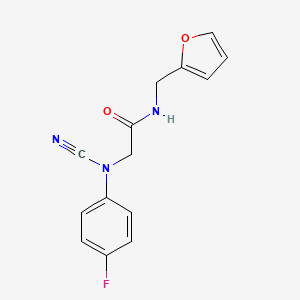
![N-(3-chloro-4-methoxyphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766171.png)
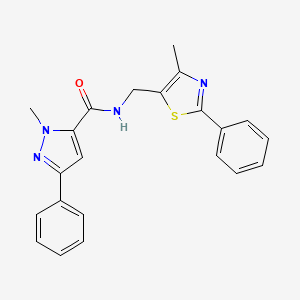
![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2766173.png)
![N-(3-chloro-2-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766174.png)
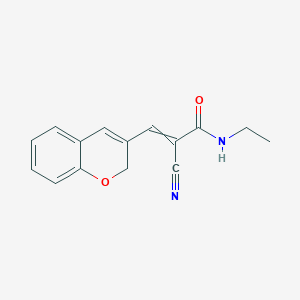
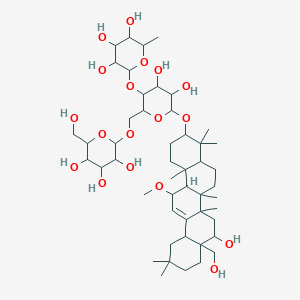
![3-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride](/img/structure/B2766178.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2766180.png)